5-Ethylthiazole-2-thiol
Description
5-Ethylthiazole-2-thiol is a heterocyclic compound featuring a thiazole core substituted with an ethyl group at position 5 and a thiol (-SH) group at position 2. While direct references to this specific compound are absent in the provided evidence, its structural analogs and derivatives (e.g., 5-substituted thiazoles and thiadiazoles) are extensively studied for their synthetic versatility and bioactivity. Thiazoles are known for their roles in medicinal chemistry, particularly as antioxidants, enzyme inhibitors, and intermediates in drug synthesis . The ethyl and thiol substituents likely influence its electronic properties, solubility, and reactivity compared to other derivatives.
Properties
Molecular Formula |
C5H7NS2 |
|---|---|
Molecular Weight |
145.3 g/mol |
IUPAC Name |
5-ethyl-3H-1,3-thiazole-2-thione |
InChI |
InChI=1S/C5H7NS2/c1-2-4-3-6-5(7)8-4/h3H,2H2,1H3,(H,6,7) |
InChI Key |
DVSVFZYHLJZODI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CNC(=S)S1 |
Synonyms |
5-ethyl-2-mercaptothiazole |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following table compares 5-Ethylthiazole-2-thiol with structurally related compounds based on substituents, molecular properties, and applications:
Physicochemical Properties
- Thiol Reactivity : The -SH group in 5-Ethylthiazole-2-thiol may undergo oxidation to disulfides or participate in nucleophilic substitutions, similar to 5-ethoxy-thiadiazole-2-thione .
- Substituent Effects: Ethyl vs. Chlorine vs. Methyl: Chlorine in 5-chlorobenzo[d]thiazole derivatives enhances electrophilicity, favoring interactions with biological targets , while methyl groups improve metabolic stability .
Research Findings and Trends
- Structure-Activity Relationships (SAR) :
- Synthetic Challenges: Hydrolysis of 5-ethoxy-thiadiazole-2-thione leads to dimeric disulfides rather than monomeric thiols, highlighting stability issues in aqueous environments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
